1,1,1-Trifluoro-3-phenylacetone oxime
Description
1,1,1-Trifluoro-3-phenylacetone oxime (synonym: 3'-(Trifluoromethyl)acetophenone Oxime, CAS Catalogue #T790570) is a fluorinated oxime derivative used exclusively in scientific research and development . Its structure features a trifluoromethyl group attached to an acetophenone backbone, with an oxime functional group (=N-OH) at the ketone position.
Properties
IUPAC Name |
(NZ)-N-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(13-14)6-7-4-2-1-3-5-7/h1-5,14H,6H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFYZOIGYLVCH-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylacetone oxime can be synthesized through the reaction of 1,1,1-trifluoro-3-phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
1,1,1-Trifluoro-3-phenylacetone+Hydroxylamine Hydrochloride→1,1,1-Trifluoro-3-phenylacetone oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenylacetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylacetone nitroso compound.
Reduction: Formation of 1,1,1-trifluoro-3-phenylacetone amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylacetone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-phenylacetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Thermal Stability and Crystallization
- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These tetrazole-based oximes decompose at 288.7 °C and 247.6 °C, respectively, with stability attributed to extensive hydrogen bonding between molecules . However, its phenyl group may contribute to stabilization via π-π stacking rather than hydrogen bonding, a hypothesis requiring experimental validation.
Structural and Functional Group Analysis
Substituent Effects
- Trifluoromethyl Group: The -CF₃ group in 1,1,1-Trifluoro-3-phenylacetone oxime enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, 3-Chloro-1,1,1-trifluoroacetone () shares the trifluoroacetone backbone but lacks the oxime and phenyl groups, highlighting how functional groups dictate reactivity and applications.
- Phenyl vs. Tetrazole Rings : Tetrazole-based oximes () prioritize hydrogen bonding for stability, whereas the phenyl group in the target compound may rely on hydrophobic interactions or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
